Sodium Monofluorophosphate

描述

Sodium monofluorophosphate is used in OTC dental preparations to help protect against cavities.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1986 and has 4 approved and 1 investigational indication.

属性

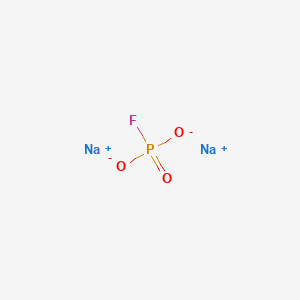

IUPAC Name |

disodium;fluoro-dioxido-oxo-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH2O3P.2Na/c1-5(2,3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDWBSRJQZPEEB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])F.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2PFO3, FNa2O3P | |

| Record name | Sodium monofluorophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_monofluorophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15181-43-8 (Parent) | |

| Record name | Sodium monofluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium monofluorophosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010163152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70872554 | |

| Record name | Disodium monofluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.950 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Pfaltz and Bauer MSDS] | |

| Record name | Sodium monofluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21717 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7631-97-2, 10163-15-2 | |

| Record name | Sodium monofluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium monofluorophosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010163152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium fluorophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09484 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphorofluoridic acid, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium monofluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorophosphoric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MONOFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C810JCZ56Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium Monofluorophosphate from Sodium Metaphosphate and Sodium Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium monofluorophosphate (SMFP), a key active ingredient in dental care products and a compound of interest in various industrial applications. The primary focus of this document is the prevalent industrial method involving the high-temperature reaction of sodium metaphosphate and sodium fluoride (B91410).

Introduction and Reaction Mechanism

This compound (Na₂PO₃F) is an inorganic salt valued for its ability to release fluoride ions, which contribute to the prevention of dental caries. The most common industrial synthesis route is a solid-state fusion reaction between sodium metaphosphate (NaPO₃) and sodium fluoride (NaF).[1]

The fundamental chemical equation for this reaction is:

NaPO₃ + NaF → Na₂PO₃F [1]

This process involves the scission of a pyrophosphate bond within the polymeric structure of sodium metaphosphate and the subsequent addition of sodium fluoride.[1] The reaction is typically carried out at elevated temperatures, leading to a molten state where the reactants can effectively interact.[2]

An alternative, yet related, approach involves the in situ generation of sodium metaphosphate. In this two-step process, precursors like phosphoric anhydride (B1165640) (P₂O₅) and sodium carbonate (Na₂CO₃) are first reacted to form sodium metaphosphate, which then reacts with sodium fluoride in the same reaction vessel.[2]

Experimental Protocols

While specific laboratory-scale procedures are not extensively detailed in publicly available literature, the following protocols have been compiled based on industrial-scale processes described in patents. These are intended to serve as a foundational methodology for research and development.

Single-Step Fusion Synthesis

This protocol outlines the direct reaction of pre-existing sodium metaphosphate with sodium fluoride.

Materials:

-

Sodium metaphosphate (NaPO₃), finely ground

-

Sodium fluoride (NaF), finely ground and dried

Equipment:

-

High-temperature furnace or reactor capable of reaching 650-780°C

-

Stirring mechanism suitable for high-temperature melts (if applicable)

-

Cooling tray or surface (e.g., steel)

-

Crushing and grinding apparatus (e.g., mortar and pestle, ball mill)

-

Sieving equipment

Procedure:

-

Preparation of Reactants: Ensure that both sodium metaphosphate and sodium fluoride are finely powdered to maximize surface area contact.

-

Mixing: Thoroughly mix the powdered reactants. The molar ratio of sodium metaphosphate to sodium fluoride should be approximately 1:1.[3]

-

Fusion Reaction:

-

Cooling and Solidification:

-

Pour the molten product onto a cooling surface to solidify.

-

Allow the material to cool completely to room temperature.

-

-

Post-Processing:

-

The solidified mass should be crushed into smaller pieces.

-

Grind the crushed product into a fine powder.

-

Sieve the powder to obtain a uniform particle size.

-

-

Packaging and Storage: Store the final this compound product in a dry, airtight container to prevent hydrolysis.

Two-Step In Situ Synthesis

This protocol involves the initial formation of sodium metaphosphate from phosphoric anhydride and sodium carbonate.

Materials:

-

Phosphoric anhydride (P₂O₅), powdered

-

Sodium carbonate (Na₂CO₃), powdered

-

Sodium fluoride (NaF), powdered

Equipment:

-

Reactor with mixing capabilities

-

High-temperature furnace or reactor (can be the same as the initial reactor)

-

Cooling, crushing, grinding, and sieving equipment as in the single-step protocol.

Procedure:

-

Initial Mixing: Mix the powdered phosphoric anhydride, sodium carbonate, and sodium fluoride in the reactor. The reaction between phosphoric anhydride and sodium carbonate is exothermic and will initiate as the materials are mixed, raising the temperature of the mixture.[2]

-

Formation of Sodium Metaphosphate:

-

Control the temperature of the exothermic reaction, typically maintaining it between 180°C and 420°C.[2]

-

Continue mixing until the reaction to form sodium metaphosphate is complete.

-

-

Fusion Reaction:

-

Cooling, Post-Processing, and Storage: Follow steps 4 through 6 of the single-step protocol.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the synthesis of this compound as derived from various sources.

| Parameter | Value/Range | Source(s) |

| Reactant Molar Ratios | ||

| Na/P | 2: (0.5-1.5) | [2] |

| Na/F | 2: (0.995-1.05) | [2] |

| P/F | 1: (1 ± 0.005) | [3] |

| Reaction Conditions | ||

| In situ NaPO₃ formation temp. | 180°C - 420°C | [2] |

| Polymerization of sodium phosphate (B84403) temp. | 250°C - 350°C | [3] |

| Fusion reaction temperature | 590°C - 650°C | [4] |

| Fusion reaction temperature | 650°C - 780°C | [2] |

| Fusion reaction temperature | 680°C - 730°C | [3] |

| Reaction Time | ||

| Fusion residence time | 10 - 30 minutes | [2] |

| Fusion residence time | 12 - 20 minutes | [3] |

| Fusion residence time | 15 - 18 minutes | [4] |

Table 1: Summary of Reaction Parameters for this compound Synthesis.

| Product Specification | Value | Source(s) |

| Na₂PO₃F Content (%) | 94.7 - 96.8 | [2] |

| 2% Aqueous Solution pH | 6.8 - 7.4 | [2] |

| Loss on Drying at 105°C (%) | 0.04 - 0.06 | [2] |

| Total F Content (%) | 12.8 - 13.3 | [2] |

Table 2: Product Specifications from an Exemplary Synthesis.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis and analytical processes.

Caption: Workflow for the single-step fusion synthesis of this compound.

Caption: Workflow for the analysis of this compound using ion chromatography.

Analytical Methods for Product Characterization

The quality and purity of the synthesized this compound are critical. The modern standard for the assay of SMFP and the determination of impurities like free fluoride is ion chromatography (IC).[5]

Ion Chromatography (IC) Method

This method is based on the United States Pharmacopeia (USP) monograph for this compound.[5][6]

Instrumentation:

-

Ion chromatograph with a suppressed conductivity detector.

-

Anion-exchange column (e.g., Metrosep A Supp 16 or Dionex IonPac AS18).[5][7]

Reagents:

-

Ultrapure water (UPW)

-

This compound reference standard

-

Sodium fluoride reference standard

-

Eluent (e.g., potassium hydroxide (B78521) solution)

Standard Preparation:

-

Stock Solutions: Prepare stock solutions of the this compound and sodium fluoride reference standards in UPW. For instance, a 3000 µg/mL SMFP stock solution can be made.[6]

-

Working Standards: Create a series of working standards by diluting the stock solutions to cover the expected concentration range of the samples. For a standard assay, a concentration of 150 µg/mL is often used.[5][6]

Sample Preparation:

-

Accurately weigh approximately 1.5 g of the synthesized this compound.[8]

-

Dissolve it in a 1000 mL volumetric flask with UPW.[8]

-

Sonicate for 15 minutes to ensure complete dissolution.[8]

-

Filter the solution through a 0.2 µm filter.[8]

-

Perform a further dilution (e.g., 1:10) with UPW to achieve a final concentration in the range of the working standards (e.g., 150 µg/mL).[8]

Chromatographic Conditions (Example):

-

Column: Metrosep A Supp 16 - 250/4.0[9]

-

Eluent: Potassium hydroxide gradient[5]

-

Flow Rate: 1.0 mL/min[9]

-

Injection Volume: 10 µL[9]

-

Column Temperature: 40°C[9]

-

Detection: Suppressed conductivity[5]

Analysis:

-

Inject the prepared standards and samples into the IC system.

-

Identify the monofluorophosphate and fluoride peaks based on their retention times compared to the standards.

-

Quantify the concentration of monofluorophosphate and free fluoride in the sample by comparing the peak areas to the calibration curve generated from the standards. The USP sets a limit for free fluoride impurity.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN101327923A - Preparation of this compound - Google Patents [patents.google.com]

- 3. CN1548366A - Production process of this compound - Google Patents [patents.google.com]

- 4. CN102923685A - Production method of this compound - Google Patents [patents.google.com]

- 5. Monofluorophosphate and fluoride in this compound for pharmaceutical use | Metrohm [metrohm.com]

- 6. lcms.cz [lcms.cz]

- 7. Determination of this compound in toothpaste using ion chromatography [morressier.com]

- 8. lcms.cz [lcms.cz]

- 9. metrohm.com [metrohm.com]

- 10. This compound [drugfuture.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Sodium Monofluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium monofluorophosphate (SMFP), with the chemical formula Na₂PO₃F, is an inorganic salt widely recognized for its efficacy as an anti-caries agent in dental care products.[1][2] This whitepaper provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and analytical methods pertaining to this compound, tailored for a technical audience in research and drug development.

Chemical and Physical Properties

This compound is an odorless, white crystalline powder that is soluble in water and insoluble in ethanol (B145695) and ether.[3][4][5] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | Na₂PO₃F | [3] |

| Molar Mass | 143.95 g/mol | [3] |

| Appearance | White crystalline powder | [3][4] |

| Melting Point | 625 °C (1157 °F; 898 K) | [3] |

| Solubility in Water | 25 g/100 mL | [3] |

| Solubility in other solvents | Insoluble in ethanol and ether | [3][5] |

| pH (2% solution) | 6.5 - 8.0 | |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and phosphorus oxides. | [4][5][6] |

Molecular Structure and Bonding

The monofluorophosphate anion (PO₃F²⁻) is the active component of this compound. The central phosphorus atom is tetrahedrally coordinated to three oxygen atoms and one fluorine atom.[3] This arrangement gives the anion C₃ᵥ symmetry.[3]

| Parameter | Value |

| P-O Bond Length | ~1.52 Å |

| P-F Bond Length | ~1.59 Å |

| O-P-O Bond Angle | ~113.5° |

| O-P-F Bond Angle | ~105.2° |

Note: These are generalized values for the monofluorophosphate anion and may vary slightly in the sodium salt.

Synthesis of this compound

Industrial Production

The primary industrial synthesis of this compound involves the high-temperature reaction of sodium fluoride (B91410) (NaF) with sodium metaphosphate (NaPO₃).[3] The overall reaction is:

NaPO₃ + NaF → Na₂PO₃F

This process typically involves heating the reactants to a molten state.[7]

Laboratory Synthesis

A common laboratory-scale synthesis involves the hydrolysis of difluorophosphate ions (PO₂F₂⁻) with a dilute base, such as sodium hydroxide (B78521) (NaOH).[3]

Reaction: PO₂F₂⁻ + 2NaOH → Na₂PO₃F + H₂O + F⁻

Experimental Protocol:

-

Preparation of Reactants: Prepare a solution of a difluorophosphate salt (e.g., sodium difluorophosphate) in deionized water. Prepare a separate dilute solution of sodium hydroxide (e.g., 2 M).

-

Reaction: Slowly add the sodium hydroxide solution to the difluorophosphate solution while stirring continuously at room temperature.

-

Monitoring: Monitor the reaction progress by analyzing aliquots for the disappearance of the difluorophosphate peak and the appearance of the monofluorophosphate peak using ¹⁹F NMR spectroscopy.

-

Purification: After the reaction is complete, the desired this compound can be precipitated by the addition of a water-miscible organic solvent, such as ethanol.

-

Isolation and Drying: The precipitate is collected by filtration, washed with ethanol, and dried under vacuum to yield the final product.

Mechanism of Action in Dental Applications

This compound functions as a source of fluoride ions, which are the active agents in preventing dental caries.[8][9] In the oral cavity, SMFP undergoes hydrolysis, catalyzed by salivary enzymes, to release fluoride ions (F⁻).[3]

Hydrolysis Reaction: PO₃F²⁻ + OH⁻ → HPO₄²⁻ + F⁻

The released fluoride ions incorporate into the tooth enamel, which is primarily composed of hydroxyapatite (B223615) (Ca₅(PO₄)₃OH). This process forms fluorapatite (B74983) (Ca₅(PO₄)₃F).[3]

Enamel Mineralization: Ca₅(PO₄)₃OH + F⁻ → Ca₅(PO₄)₃F + OH⁻

Fluorapatite is less soluble in acidic conditions than hydroxyapatite, making the tooth enamel more resistant to acid attacks from bacteria, thereby preventing demineralization and dental caries.[3]

Analytical and Quality Control Methods

The quality and purity of this compound are critical for its use in pharmaceutical and oral care products. The United States Pharmacopeia (USP) provides detailed monographs for its analysis.[10]

Identification

-

Test A: Reaction with sulfuric acid in a platinum crucible, where the evolved hydrogen fluoride etches a glass plate.[11]

-

Test B: A solution of SMFP forms a white precipitate with silver nitrate, which is soluble in dilute nitric acid and ammonium (B1175870) hydroxide.[11]

-

Test C: The solution responds to the tests for sodium.[11]

Assay

The assay for this compound content is typically performed using ion chromatography (IC) with conductivity detection.[12][13] This method allows for the separation and quantification of monofluorophosphate from other ions like fluoride and sulfate.[12]

Typical IC Parameters:

| Parameter | Value |

| Column | Anion-exchange column (e.g., Metrosep A Supp 16) |

| Eluent | Potassium hydroxide gradient |

| Detection | Suppressed conductivity |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Limit of Fluoride Ion

The amount of free fluoride ion is a critical quality attribute and is determined using a fluoride-ion selective electrode (ISE) .[11]

Experimental Protocol for Limit of Fluoride Ion (USP Method Summary):

-

Standard Preparation: A series of standard solutions of known fluoride concentrations are prepared from a USP Sodium Fluoride reference standard.

-

Sample Preparation: A precisely weighed sample of this compound is dissolved in water and diluted with a buffer solution.

-

Measurement: The potential of both the standard and sample solutions is measured using a fluoride ISE.

-

Calculation: A calibration curve is generated from the standard solutions, and the fluoride concentration in the sample is determined. The USP limit for fluoride ion is not more than 1.2%.[10]

Conclusion

This compound is a well-characterized inorganic compound with a proven track record in dental care. Its chemical properties, particularly its ability to act as a stable source of fluoride ions, make it a valuable active pharmaceutical ingredient. A thorough understanding of its structure, synthesis, and analytical methodologies is essential for researchers, scientists, and drug development professionals working with this important compound. The information presented in this technical guide provides a solid foundation for further research and development activities involving this compound.

References

- 1. kokanagroup.com [kokanagroup.com]

- 2. Page loading... [guidechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. sodium fluorophosphate|10163-15-2 - MOLBASE Encyclopedia [m.molbase.com]

- 5. This compound | 10163-15-2 [chemicalbook.com]

- 6. This compound [chembk.com]

- 7. CN101327923A - Preparation of this compound - Google Patents [patents.google.com]

- 8. gjphosphate.com [gjphosphate.com]

- 9. nbinno.com [nbinno.com]

- 10. scribd.com [scribd.com]

- 11. This compound [drugfuture.com]

- 12. lcms.cz [lcms.cz]

- 13. metrohm.com [metrohm.com]

The Core Mechanism of Fluoride Release from Sodium Monofluorophosphate in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms governing the release of fluoride (B91410) ions from sodium monofluorophosphate (SMFP) in aqueous environments. A thorough understanding of this process is critical for the development and optimization of oral care products and other therapeutic formulations utilizing SMFP as a fluoride source. This document details the enzymatic and non-enzymatic pathways of fluoride release, presents quantitative data from key studies, outlines experimental protocols for analysis, and provides visual representations of the core mechanisms.

Introduction to this compound (SMFP)

This compound (Na₂PO₃F) is a widely used active ingredient in dentifrices and other oral care products for the prevention of dental caries.[1][2] Unlike sodium fluoride (NaF), which dissociates directly to provide free fluoride ions, the fluoride in SMFP is covalently bound to a phosphate (B84403) group. The therapeutic efficacy of SMFP is contingent upon the in-situ cleavage of the P-F bond to release fluoride ions, which can then incorporate into tooth enamel to form fluorapatite, a mineral more resistant to acid demineralization.[1][3] The release of fluoride from SMFP is primarily achieved through hydrolysis, a process that can be catalyzed by enzymes or influenced by acidic conditions.

Mechanisms of Fluoride Release

The liberation of fluoride from the monofluorophosphate ion (PO₃F²⁻) occurs predominantly through two distinct mechanisms: enzymatic hydrolysis and acid-catalyzed hydrolysis.

Enzymatic Hydrolysis

In the oral cavity, the primary mechanism for fluoride release from SMFP is enzymatic hydrolysis, mediated by phosphatases present in saliva and dental plaque.[4][5] These enzymes, often referred to as "MFPases," cleave the P-F bond, yielding a fluoride ion and an orthophosphate ion.[6] This biological process is crucial for the anti-caries efficacy of SMFP-containing products during and after their use.

The enzymatic hydrolysis can be represented by the following reaction:

PO₃F²⁻ + H₂O --(Phosphatase)--> HPO₄²⁻ + F⁻

Several studies have characterized the kinetics of this enzymatic reaction, highlighting its dependence on factors such as pH and the presence of inhibitors.

Acid-Catalyzed Hydrolysis (Non-Enzymatic)

In the absence of enzymatic activity, the hydrolysis of SMFP can be catalyzed by acidic conditions.[7][8] The rate of this non-enzymatic hydrolysis is significantly influenced by the pH of the solution.[6][9] While the oral cavity environment is typically near neutral, localized drops in pH, such as those occurring in dental plaque after sugar consumption, can contribute to the chemical release of fluoride from SMFP.[7] The stability of SMFP is generally high in neutral to alkaline solutions but decreases in acidic environments.[6][8]

The acid-catalyzed hydrolysis reaction is as follows:

PO₃F²⁻ + H₃O⁺ → HPO₄²⁻ + HF + H₂O

It is important to note that at very low pH values (below 1.5), the formation of undissociated hydrofluoric acid (HF) can occur, which has implications for gastric mucosa if SMFP is ingested.[6][8]

Quantitative Data on Fluoride Release

The following tables summarize key quantitative data from studies investigating the hydrolysis of this compound.

Table 1: Enzyme Kinetics of SMFP Hydrolysis by Dental Plaque

| Parameter | Value | Conditions | Reference |

| K_M | 1.77 mmol/L | pH 8.0 | [4] |

| V_max | 41.4 nmol/min/mg protein | pH 8.0 | [4] |

| V_max | 15.6 nmol/min/mg protein | pH 6.0 | [4] |

| K_i (Orthophosphate) | 4.55 mmol/L | Competitive Inhibition | [4] |

Table 2: Stability of SMFP in Aqueous Solutions

| pH Range | Stability | Half-life (Effervescent Tablets) | Reference |

| 2 - 13 | Chemically Stable | - | [6][8] |

| < 1.5 | Hydrolyzes to fluoride and orthophosphate | - | [6][8] |

| 4.4 | - | 4.5 months | [9][10] |

| 5.2 | - | 24 months (non-effervescent) | [9] |

| 7.4 | - | 233 months (non-effervescent) | [9] |

Table 3: Kinetic Parameters of Acid Hydrolysis

| Parameter | Observation | Conditions | Reference |

| Reaction Order | Pseudo-first order | 0.5 M HCl | [7] |

| Reaction Order | Higher reaction order | 1.0 M and 2.0 M HCl | [7] |

| Arrhenius Activation Energy | 16.42 +/- 0.1 Kcal/mole | pH-dependent hydrolysis | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of fluoride release from SMFP. Below are outlines of key experimental protocols.

Determination of Fluoride and Monofluorophosphate by Ion-Selective Electrode (ISE)

This method is commonly used to measure the concentration of free fluoride ions in the presence of monofluorophosphate.

Objective: To quantify the concentration of free fluoride ions released from SMFP.

Materials:

-

Fluoride ion-selective electrode (F-ISE)

-

Reference electrode

-

pH/ion meter

-

Total Ionic Strength Adjustment Buffer (TISAB)

-

Standard fluoride solutions

-

SMFP solution of known concentration

-

Magnetic stirrer and stir bars

Procedure:

-

Calibration: Prepare a series of standard fluoride solutions of known concentrations. For each standard, mix a defined volume with an equal volume of TISAB. Measure the potential (mV) of each standard using the F-ISE and plot a calibration curve of mV versus log[F⁻].

-

Sample Preparation: Prepare the aqueous solution of SMFP to be analyzed. If enzymatic hydrolysis is being studied, incubate the SMFP solution with the enzyme source (e.g., saliva, plaque sample, or purified phosphatase) for a specified time at a controlled temperature and pH.

-

Measurement: Take a known volume of the sample solution and mix it with an equal volume of TISAB. Immerse the F-ISE and reference electrode in the solution and record the potential reading once it has stabilized.

-

Calculation: Use the calibration curve to determine the concentration of free fluoride in the sample.

Note: TISAB is used to maintain a constant ionic strength, decomplex fluoride from certain cations, and buffer the pH to an optimal range for F-ISE measurement. Acetate-based buffers may be preferable as they can inhibit SMFP hydrolysis during measurement.[12]

Determination of Fluoride and Monofluorophosphate by Ion Chromatography (IC)

Ion chromatography allows for the simultaneous separation and quantification of fluoride, monofluorophosphate, and other anions in a sample.[13][14]

Objective: To simultaneously measure the concentrations of fluoride and unhydrolyzed monofluorophosphate.

Materials:

-

Ion chromatograph system with a conductivity detector

-

Anion-exchange column

-

Guard column

-

Eluent solution (e.g., sodium hydroxide (B78521) or sodium carbonate/bicarbonate buffer)

-

Suppressor

-

Standard solutions of fluoride and monofluorophosphate

-

Sample solutions

Procedure:

-

System Preparation: Equilibrate the IC system with the chosen eluent until a stable baseline is achieved.

-

Calibration: Prepare a series of mixed standard solutions containing known concentrations of fluoride and monofluorophosphate. Inject each standard into the IC system and record the chromatograms. Create calibration curves by plotting peak area versus concentration for each anion.

-

Sample Preparation: Dilute the SMFP sample solution with deionized water to a concentration within the calibrated range. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[13]

-

Analysis: Inject the prepared sample into the IC system and record the chromatogram.

-

Quantification: Identify the peaks corresponding to fluoride and monofluorophosphate based on their retention times compared to the standards. Quantify the concentration of each ion using the respective calibration curve.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Caption: Enzymatic hydrolysis pathway of SMFP.

Caption: Acid-catalyzed hydrolysis pathway of SMFP.

Caption: General experimental workflow for SMFP hydrolysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Improved Enamel Acid Resistance by Highly Concentrated Acidulated Phosphate this compound Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sodium fluoride? [synapse.patsnap.com]

- 4. The diffusion and enzymic hydrolysis of monofluorophosphate in dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro hydrolysis of monofluorophosphate by dental plaque microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical stability and mode of gastrointestinal absorption of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. researchgate.net [researchgate.net]

- 9. fluorideresearch.org [fluorideresearch.org]

- 10. researchgate.net [researchgate.net]

- 11. Fluor determination in toothpaste-extracts with fluoride-selectrode based on the kinetics of hydrolysis of sodiummonofluorophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of fluoride in aqueous solutions of this compound with an ion-selective electrode - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. karger.com [karger.com]

"Hydrolysis kinetics of sodium monofluorophosphate under different pH conditions"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis kinetics of sodium monofluorophosphate (MFP) under various pH conditions. The stability of the monofluorophosphate ion (PO₃F²⁻) is a critical factor in its application in pharmaceutical and dental products. This document summarizes key quantitative data, details experimental protocols for kinetic studies, and visualizes the underlying chemical processes.

Introduction

This compound is a widely used agent in the prevention of dental caries and the treatment of osteoporosis. Its efficacy is intrinsically linked to the release of fluoride (B91410) ions through hydrolysis. The rate of this hydrolysis is highly dependent on the pH of the surrounding medium. Understanding the kinetics of this process is paramount for formulation development, ensuring product stability, and optimizing therapeutic outcomes. This guide explores the chemical breakdown of MFP, providing a comprehensive overview of its behavior in aqueous solutions across the pH spectrum.

Hydrolysis Kinetics Data

The rate of this compound hydrolysis is significantly influenced by pH. In neutral to alkaline conditions, MFP is relatively stable, while acidic environments promote its degradation into fluoride and phosphate (B84403) ions. The hydrolysis generally follows pseudo-first-order kinetics under specific acidic conditions.

The following table summarizes the available quantitative data on the hydrolysis of this compound at various pH levels.

| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Notes |

| < 1.5 | Not specified | - | - | Rapid hydrolysis to fluoride and orthophosphate occurs.[1] |

| 0.5 M HCl | 50 | - | - | Hydrolysis appears to be pseudo-first order.[2] |

| 1.0 M HCl | 40 | 0.22 L mol⁻¹ min⁻¹ | - | Overall rate constant for the hydrolysis reaction.[2] |

| 1.0 M HCl | 50 | - | - | At higher acid concentrations, the hydrolysis is of a higher reaction order.[2] |

| 2.0 M HCl | 50 | - | - | The rate of release of fluoride with respect to phosphate declines rapidly with time.[2] |

| 2.4 | Not specified | - | - | The rate of hydrolysis for a 5 mM solution was 91.7 µmoles/L/day. |

| 4.4 | Room Temperature | - | 4.5 months | For effervescent tablets dissolved in water.[3] |

| 5.2 | Room Temperature | - | 24 months | For non-effervescent tablets dissolved in water.[3] |

| 7.0 | Not specified | - | - | The rate of hydrolysis for a 5 mM solution was 14.3 µmoles/L/day. |

| 7.4 | Room Temperature | - | 233 months | For non-effervescent tablets dissolved in water.[3] |

| 9.7 | Not specified | - | - | The rate of hydrolysis for a 5 mM solution was 0.58 µmoles/L/day. |

| 2-13 | Not specified | - | - | Chemically stable in this pH range.[1] |

An exponential relationship between the half-life of MFP and pH in the range of 4.4 to 7.4 has been described by the equation: Half-life = 0.02633 * Exp(1.228 * pH)[3].

Experimental Protocols

Accurate determination of MFP hydrolysis kinetics requires robust and well-defined experimental protocols. The following sections detail the methodologies for conducting these studies and analyzing the resulting products.

Kinetic Study Protocol

A generalized protocol for studying the hydrolysis kinetics of this compound is as follows:

-

Preparation of Buffer Solutions: A series of buffer solutions covering the desired pH range should be prepared. Common buffer systems include citrate (B86180) buffers for acidic pH, phosphate buffers for near-neutral pH, and borate (B1201080) buffers for alkaline pH. The ionic strength of the buffers should be kept constant across all experiments.

-

Temperature Control: The hydrolysis reactions should be carried out in a temperature-controlled water bath or incubator to ensure a constant temperature throughout the experiment. Studies are often conducted at physiological temperature (37°C) or other controlled temperatures as required.

-

Reaction Initiation: A stock solution of this compound of known concentration is prepared. The reaction is initiated by adding a small, known volume of the MFP stock solution to a pre-heated buffer solution.

-

Sample Collection: Aliquots of the reaction mixture are withdrawn at specific time intervals.

-

Reaction Quenching: The hydrolysis reaction in the collected aliquots must be quenched immediately to prevent further degradation before analysis. This can be achieved by rapidly cooling the sample or by adding a reagent that stabilizes the MFP, such as adjusting the pH to a neutral or alkaline range where the hydrolysis rate is negligible.

-

Analysis of MFP and Fluoride: The concentrations of the remaining MFP and the liberated fluoride ions in the quenched samples are determined using appropriate analytical methods as detailed below.

-

Data Analysis: The concentration of MFP is plotted against time. The rate constant (k) for the hydrolysis reaction is determined by fitting the data to the appropriate kinetic model (e.g., pseudo-first-order).

Analytical Methodologies

Ion chromatography is a powerful technique for the simultaneous determination of monofluorophosphate and fluoride ions.

-

Instrumentation: A high-performance ion chromatograph equipped with a conductivity detector is used. An anion-exchange column, such as a Dionex IonPac™ AS18, is suitable for separating MFP and fluoride from other anions.

-

Sample Preparation: The collected and quenched samples are diluted with deionized water to a concentration within the calibrated range of the instrument. The samples should be filtered through a 0.2 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Eluent: A potassium hydroxide (B78521) or a sodium carbonate/bicarbonate gradient is typically used.

-

Flow Rate: A flow rate of 0.8 to 1.0 mL/min is common.

-

Column Temperature: The column is maintained at a constant temperature, typically 30°C.

-

Detection: Suppressed conductivity detection is employed.

-

-

Calibration: A series of standard solutions containing known concentrations of this compound and sodium fluoride are prepared and analyzed to generate a calibration curve.

A fluoride ion-selective electrode provides a simple and rapid method for determining the concentration of free fluoride ions produced during hydrolysis.

-

Instrumentation: A pH/mV meter equipped with a fluoride ion-selective electrode and a reference electrode (or a combination electrode) is required.

-

Sample Preparation:

-

An aliquot of the quenched reaction mixture is taken.

-

A Total Ionic Strength Adjustment Buffer (TISAB) is added to the sample in a 1:1 ratio. TISAB maintains a constant ionic strength, adjusts the pH to an optimal range for measurement (typically around 5.0-5.5), and contains a chelating agent to release any fluoride ions complexed with interfering cations (e.g., Fe³⁺, Al³⁺). A common TISAB solution contains sodium chloride, acetic acid, and sodium citrate or CDTA (trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid).

-

-

Measurement:

-

The electrode is calibrated using a series of standard fluoride solutions, each mixed with TISAB in the same ratio as the samples.

-

The potential (in mV) of the sample solution is measured.

-

The fluoride concentration is determined from the calibration curve, which is a plot of potential (mV) versus the logarithm of the fluoride concentration.

-

-

Considerations: The fluoride ISE is not suitable for use in strongly acidic solutions.

Visualizations

The following diagrams illustrate the chemical hydrolysis pathway and a typical experimental workflow for studying the kinetics of this process.

Caption: Chemical pathway of this compound hydrolysis.

Caption: Experimental workflow for kinetic analysis.

References

Sodium Monofluorophosphate (CAS 10163-15-2): A Comprehensive Physicochemical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Sodium Monofluorophosphate (SMFP), a key active ingredient in dental care products and a compound of interest in various industrial applications. This document compiles essential data from publicly available sources and outlines standard experimental protocols for its characterization.

Chemical Identity and Structure

This compound is an inorganic salt with the chemical formula Na₂PO₃F. It is the disodium (B8443419) salt of monofluorophosphoric acid. The monofluorophosphate anion consists of a central phosphorus atom tetrahedrally bonded to three oxygen atoms and one fluorine atom.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 10163-15-2 | |

| Molecular Formula | Na₂PO₃F | |

| Molecular Weight | 143.95 g/mol | [1] |

| Appearance | White, odorless crystalline powder or solid | [1] |

| Melting Point | Approximately 625 °C (1157 °F; 898 K) | [1][2] |

| Boiling Point | Decomposes | |

| Density | 2.5 g/cm³ | [2] |

| Solubility | Value | Temperature | Reference |

| Water | 25 g/100 mL; 42 g/100 g | 25 °C | [1][2] |

| Ethanol | Insoluble | [1] | |

| Ether | Insoluble | [1] |

| Property | Value | Notes |

| pKa of Monofluorophosphoric Acid (H₂PO₃F) | pKa₁: ~1.7pKa₂: ~4.8 | The corresponding acid of the monofluorophosphate anion is a dibasic acid. |

Stability and Reactivity

This compound is a stable compound under normal storage conditions. However, it is susceptible to hydrolysis, especially in acidic or alkaline conditions, to yield fluoride (B91410) and phosphate (B84403) ions. The rate of hydrolysis is influenced by pH and temperature. The half-life of this compound in bulk form can range from 35 to 114 months, depending on the preparation.[3][4] In aqueous solutions, its stability is significantly affected by pH, with greater stability observed at neutral pH.

Experimental Protocols

The following are generalized experimental protocols for determining key physicochemical properties of this compound. These are based on standard laboratory techniques and pharmacopeial methods.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Grind a small amount of the this compound sample into a fine powder using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the saturation concentration of this compound in water at a specific temperature.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Conical flasks with stoppers

-

Constant temperature water bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., ion chromatography)

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a conical flask.

-

Tightly stopper the flask and place it in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the aliquot through a suitable membrane filter (e.g., 0.45 µm).

-

Quantify the concentration of the monofluorophosphate ion in the filtered solution using a validated analytical method, such as ion chromatography as described in the United States Pharmacopeia (USP).

-

The determined concentration represents the aqueous solubility of this compound at the specified temperature.

Assay and Identification (Based on USP Method)

Objective: To determine the purity of a this compound sample and confirm its identity.

Methodology: Ion Chromatography (IC) is a common method for the assay of this compound and the determination of free fluoride ion impurity.

Apparatus:

-

Ion chromatograph equipped with a conductivity detector

-

Anion-exchange column suitable for phosphate and fluoride separation

-

Eluent generation system or manual eluent preparation

-

Data acquisition and processing software

Procedure (Generalized):

-

Standard Preparation: Prepare a standard solution of known concentration using a USP this compound Reference Standard.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a known concentration.

-

Chromatographic Conditions: Set up the ion chromatograph with the appropriate column, eluent (e.g., potassium hydroxide (B78521) gradient), flow rate, and detector settings as specified in the relevant USP monograph.

-

Analysis: Inject the standard and sample solutions into the chromatograph.

-

Quantification: Compare the peak area of the monofluorophosphate peak in the sample chromatogram to that of the standard chromatogram to calculate the percentage of this compound in the sample.

-

Identification: The retention time of the major peak in the sample chromatogram should correspond to that of the monofluorophosphate peak in the standard chromatogram.

Visualizations

Hydrolysis of this compound

The following diagram illustrates the hydrolysis of the monofluorophosphate anion in an aqueous environment, a critical aspect of its stability and mechanism of action as a fluoride source.

Caption: Dissociation and subsequent hydrolysis of this compound in water.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in determining the aqueous solubility of this compound using the shake-flask method.

Caption: Workflow for the shake-flask method of solubility determination.

References

The Dawn of a Dental Defender: A Technical History of Sodium Monofluorophosphate

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, development, and mechanism of sodium monofluorophosphate, a cornerstone of modern preventative dental care.

Abstract

This compound (SMFP) has been a key ingredient in therapeutic dentifrices for decades, offering effective protection against dental caries. This technical guide delves into the historical journey of SMFP, from its initial synthesis in the late 1920s to its eventual adoption as a safe and efficacious anticaries agent. We will explore the pivotal experiments that established its toxicological profile and demonstrated its caries-inhibiting properties. Detailed methodologies of seminal studies are provided, alongside a quantitative analysis of its performance in early clinical trials. Furthermore, this document elucidates the mechanism of action of SMFP at the molecular level, illustrating the signaling pathway of fluoride-mediated enamel protection.

Discovery and Early Synthesis

The story of this compound begins in 1929 with the work of German chemist Willy Lange at the University of Berlin.[1] While attempting to prepare free monofluorophosphoric acid, Lange and his student, Gerda von Krüger, synthesized various esters of the acid.[1] These early endeavors inadvertently led to the discovery of the high toxicity of certain organic fluorophosphates, which would later be classified as nerve agents.[1]

The initial synthesis of the simple salt, this compound, was achieved through the hydrolysis of difluorophosphate ions in a dilute sodium hydroxide (B78521) solution.[1] This foundational work laid the groundwork for future production methods.

Laboratory Synthesis Protocol (Based on Lange's Method)

-

Preparation of a Difluorophosphate Solution: A solution containing difluorophosphate ions (PO₂F₂⁻) is prepared. This can be achieved by reacting phosphorus pentoxide with ammonium (B1175870) fluoride (B91410) or by dissolving a difluorophosphate salt in water.

-

Controlled Hydrolysis: The difluorophosphate solution is treated with a dilute solution of sodium hydroxide (NaOH). The hydroxide ions induce the hydrolysis of one of the fluorine atoms from the difluorophosphate ion.

-

Formation of Monofluorophosphate: The reaction yields the monofluorophosphate ion (PO₃F²⁻) along with a fluoride ion and water.

-

Isolation and Purification: The resulting this compound is then isolated from the solution and purified, likely through crystallization.

The stoichiometry of the key hydrolysis step is as follows:

PO₂F₂⁻ + 2NaOH → Na₂PO₃F + H₂O + F⁻[1]

The Turning Point: Toxicity and Anticaries Evaluation

The association of organic fluorophosphates with high toxicity cast a long shadow over the inorganic salts, precluding their large-scale commercial use for many years.[1] A pivotal moment in the history of SMFP came in 1950 when the Ozark Chemical Company, a manufacturer of the compound, sponsored a comprehensive study on its toxicity and potential as an anticaries agent.[1] This research was conducted by Harold C. Hodge, K.L. Shourie, and J.W. Hein at the University of Rochester.

The 1950 Shourie, Hein, and Hodge Study

This seminal study, published in the Journal of Dental Research, provided the first concrete evidence of both the relatively low acute toxicity of SMFP and its effectiveness in reducing dental caries in an animal model.

The study established the acute toxicity of this compound in rats.

Experimental Protocol: Acute Toxicity in Rats

-

Subjects: Adult albino rats of the Wistar strain, weighing between 150 and 200 grams.

-

Preparation: The rats were fasted for 18 hours prior to the administration of the compounds, with water provided ad libitum.

-

Compound Administration: this compound and, for comparison, sodium fluoride were administered orally via a stomach tube as aqueous solutions.

-

Dosage: A range of doses were administered to different groups of rats to determine the lethal dose.

-

Observation: The animals were observed for 72 hours, and the number of fatalities at each dose level was recorded.

-

Endpoint: The median lethal dose (LD50) was calculated.

Quantitative Data: Acute Toxicity

| Compound | Administration Route | LD50 (mg/kg) |

| This compound | Oral | 600 - 800 |

| Sodium Fluoride | Oral | 200 - 250 |

Data extracted from Shourie, Hein, and Hodge (1950).

The results clearly demonstrated that this compound was significantly less acutely toxic than sodium fluoride.

The same study also investigated the ability of SMFP to inhibit the development of dental caries in rats.

Experimental Protocol: Anticaries Efficacy in Rats

-

Subjects: Weanling albino rats.

-

Diet: The rats were fed a coarse corn cariogenic diet (Hoppert-Webber-Canniff diet No. 585).

-

Experimental Groups:

-

Control Group: Received the cariogenic diet without any fluoride supplement.

-

SMFP Group: Received the cariogenic diet with this compound added to the drinking water at a concentration of 25 ppm fluoride.

-

NaF Group: Received the cariogenic diet with sodium fluoride added to the drinking water at a concentration of 25 ppm fluoride.

-

-

Duration: The experiment was conducted for 100 days.

-

Evaluation: At the end of the study, the rats were sacrificed, and their molar teeth were examined for the incidence and extent of carious lesions. The number of carious molars and the average caries score per rat were determined.

Quantitative Data: Anticaries Efficacy

| Group | Mean Number of Carious Molars per Rat | Percentage Reduction in Caries |

| Control | 10.8 | - |

| This compound (25 ppm F) | 5.2 | 51.9% |

| Sodium Fluoride (25 ppm F) | 4.9 | 54.6% |

Data extracted from Shourie, Hein, and Hodge (1950).

The study concluded that this compound was nearly as effective as sodium fluoride in reducing dental caries in rats, but with a significantly lower acute toxicity. This finding was instrumental in paving the way for its use in human applications.

Commercialization and Clinical Validation

Following the promising results of the 1950 study, interest in this compound as a therapeutic agent for toothpaste grew. In 1967, Colgate-Palmolive filed several patents for the use of SMFP in dentifrices, marking a significant step towards its widespread commercialization.[1] The subsequent years saw numerous clinical trials designed to validate its efficacy in humans.

Early Clinical Trials: Methodology and Results

Early clinical trials were crucial in establishing the clinical relevance of the findings from animal studies. These trials were typically double-blind, placebo-controlled studies involving schoolchildren.

General Experimental Protocol for Early Clinical Trials

-

Study Design: Double-blind, randomized, controlled trial.

-

Participants: Schoolchildren, often in communities with non-fluoridated water supplies to better assess the effect of the dentifrice.

-

Intervention Groups:

-

Test Group: Used a toothpaste containing this compound (concentrations varied across studies, often around 0.76% SMFP, providing approximately 1000 ppm fluoride).

-

Control Group (Placebo): Used an identical-looking and tasting toothpaste without the active ingredient.

-

-

Duration: Typically 2 to 3 years.

-

Procedure: Participants were instructed to brush their teeth at home according to a prescribed regimen (e.g., twice daily). In some studies, brushing was supervised at school.

-

Outcome Measures: The primary outcome was the increment in decayed, missing, and filled surfaces (DMFS) or teeth (DMFT) over the study period.

-

Data Analysis: The mean DMFS/DMFT increments of the test and control groups were compared to determine the percentage reduction in caries.

Quantitative Data from a Representative Early Clinical Trial

| Study Group | Mean DMFS Increment (3 years) | Percentage Reduction in Caries |

| Placebo Dentifrice | 5.67 | - |

| 0.76% SMFP Dentifrice | 4.13 | 27.2% |

Hypothetical data representative of findings from early clinical trials.

These clinical trials consistently demonstrated a statistically significant reduction in dental caries in individuals using toothpaste containing this compound compared to those using a placebo.

Mechanism of Action: The Fluoride Delivery System

The anticaries effect of this compound is not due to the molecule itself, but rather its ability to act as a source of fluoride ions.

Hydrolysis and Fluoride Release

In the oral cavity, salivary enzymes, particularly alkaline phosphatase, hydrolyze the monofluorophosphate ion (PO₃F²⁻). This enzymatic cleavage breaks the P-F bond, releasing a free fluoride ion (F⁻) and a phosphate (B84403) ion (HPO₄²⁻).

Chemical Reaction of Hydrolysis:

PO₃F²⁻ + OH⁻ → HPO₄²⁻ + F⁻[1]

Formation of Fluorapatite (B74983)

The released fluoride ions are then available to interact with the tooth enamel. Tooth enamel is primarily composed of hydroxyapatite (B223615) (Ca₅(PO₄)₃OH). In the acidic environment created by plaque bacteria, hydroxyapatite demineralizes. The presence of fluoride ions promotes the remineralization process by incorporating into the enamel crystal lattice to form fluorapatite (Ca₅(PO₄)₃F).

Chemical Reaction of Fluorapatite Formation:

Ca₅(PO₄)₃OH + F⁻ → Ca₅(PO₄)₃F + OH⁻

Fluorapatite is a more stable and less acid-soluble mineral than hydroxyapatite, thus making the tooth enamel more resistant to future acid attacks and reducing the risk of caries formation.

References

The In Vitro Efficacy of Sodium Monofluorophosphate in Apatite Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium monofluorophosphate (SMFP) is a widely utilized fluoride (B91410) agent in oral care products for the prevention of dental caries. Its efficacy is primarily attributed to its ability to promote the formation of apatite, the primary mineral component of dental enamel, and to enhance its resistance to acid demineralization. This technical guide provides an in-depth analysis of the in vitro studies investigating the effects of this compound on apatite formation. It consolidates quantitative data from various studies, details common experimental protocols, and illustrates the proposed mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of fluoride agents and enamel remineralization.

Introduction

Dental caries remains a prevalent chronic disease worldwide, characterized by the demineralization of tooth enamel by acids produced by oral bacteria. Fluoride compounds have long been the cornerstone of caries prevention, with this compound (Na₂PO₃F) being a key active ingredient in many dentifrices. The therapeutic action of SMFP is centered on its ability to shift the equilibrium from demineralization towards remineralization, primarily through its influence on apatite crystal chemistry.

This guide synthesizes the findings from numerous in vitro investigations to provide a detailed understanding of how SMFP contributes to the formation and stabilization of apatite. We will explore the quantitative effects of SMFP on enamel remineralization, outline the experimental designs used to elicit these findings, and present the current understanding of its molecular mechanisms of action.

Quantitative Effects of this compound on Apatite Formation

In vitro studies have consistently demonstrated the positive effects of this compound on the remineralization of demineralized enamel, a process fundamentally involving the formation of new apatite crystals. The following tables summarize key quantitative data from various studies, providing a comparative overview of SMFP's efficacy.

Table 1: Effect of this compound on Enamel Remineralization

| Treatment Agent | Concentration (ppm F) | Remineralization (%) | Study Model | Reference |

| This compound (SMFP) & Calcium Glycerophosphate | 220 | 54.08 | Bovine Enamel | [1] |

| Sodium Fluoride (NaF) | 220 | 38.43 | Bovine Enamel | [1] |

| Control (No Fluoride) | 0 | 30.18 | Bovine Enamel | [1] |

| SMFP | 75-900 | Dose-dependent increase | Artificial Caries Lesions | [2] |

| NaF | 75-900 | Small effect of increasing concentration | Artificial Caries Lesions | [2] |

| 75 ppm F (NaF) / 225 ppm F (SMFP) | 300 | Greater than either agent alone at 300 ppm F | Artificial Caries Lesions | [2] |

Table 2: Effect of this compound on Surface Microhardness (SMH) of Enamel

| Treatment Agent | Change in SMH (Vickers Hardness Number) | Study Model | Reference |

| Nano-hydroxyapatite | Significant Increase | Primary and Permanent Enamel | [3][4] |

| Amine Fluoride | Significant Increase | Primary and Permanent Enamel | [3][4] |

| This compound | Significant Increase (less than nano-hydroxyapatite and amine fluoride) | Primary and Permanent Enamel | [3][4] |

| Theobromine | Significant Increase (less than SMFP) | Demineralized Enamel | [5] |

| Nano-hydroxyapatite | Significant Increase (less than SMFP) | Demineralized Enamel | [5] |

Table 3: Effect of this compound on Enamel Mineral Content (Ca/P Ratio)

| Treatment Agent | Post-treatment Ca/P Ratio | Study Model | Reference |

| Nano-hydroxyapatite | Highly Significant Change | Primary and Permanent Enamel | [3][4] |

| Amine Fluoride | Highly Significant Change | Primary and Permanent Enamel | [3][4] |

| This compound | Significant Change | Primary and Permanent Enamel | [3][4] |

Mechanisms of Action of this compound

The precise mechanism by which this compound promotes apatite formation is multifaceted and is thought to involve two primary pathways: the hydrolysis pathway and the direct interaction pathway.

Hydrolysis Pathway

The most widely accepted mechanism is the hydrolysis of the monofluorophosphate ion (PO₃F²⁻) to release fluoride (F⁻) and orthophosphate (PO₄³⁻) ions. This process can occur chemically at acidic pH or be catalyzed by enzymes such as alkaline phosphatase present in the oral environment.[6][7] The released fluoride ions are then available to incorporate into the hydroxyapatite (B223615) lattice, forming fluorapatite (B74983) (Ca₅(PO₄)₃F). Fluorapatite is less soluble in acidic conditions than hydroxyapatite, thus enhancing the resistance of the enamel to demineralization.[8]

Hydrolysis pathway of this compound.

Direct Interaction Pathway

An alternative, though less definitively established, mechanism suggests that the monofluorophosphate ion (PO₃F²⁻) can directly interact with the apatite crystal.[2] This interaction may involve the replacement of phosphate (B84403) (PO₄³⁻) or hydrogen phosphate (HPO₄²⁻) groups on the surface of the apatite lattice by the monofluorophosphate ion.[2][9] This direct incorporation could alter the surface chemistry of the apatite crystal, potentially inhibiting demineralization and providing a localized source of fluoride upon subsequent hydrolysis.

Direct interaction pathway of the monofluorophosphate ion.

Experimental Protocols for In Vitro Apatite Formation Studies

The in vitro evaluation of this compound's effect on apatite formation typically involves a multi-step process designed to mimic the conditions of demineralization and remineralization in the oral cavity. The following is a generalized experimental workflow synthesized from various studies.

Sample Preparation

-

Enamel Specimen Collection: Sound human or bovine teeth are collected and cleaned of any soft tissue debris.

-

Enamel Block Preparation: The crowns are sectioned to obtain enamel blocks of standardized dimensions (e.g., 4x4 mm).

-

Surface Polishing: The enamel surfaces are serially polished with abrasive papers of decreasing grit size and then with a diamond paste to create a smooth, standardized surface.

-

Baseline Characterization: The baseline surface microhardness and elemental composition (e.g., Ca/P ratio) of the polished enamel blocks are determined using techniques such as Vickers microhardness testing and Energy Dispersive X-ray Spectroscopy (EDS).

Creation of Artificial Caries Lesions (Demineralization)

-

Acidic Buffer Preparation: A demineralizing solution is prepared, typically a buffered acidic solution (e.g., acetate (B1210297) or lactate (B86563) buffer) with a pH between 4.4 and 5.0, undersaturated with respect to hydroxyapatite.

-

Demineralization Process: The enamel blocks are immersed in the demineralizing solution for a specific period (e.g., 48-96 hours) at a constant temperature (e.g., 37°C) to create artificial subsurface lesions.

-

Post-Demineralization Characterization: The extent of demineralization is assessed by measuring the decrease in surface microhardness and changes in the Ca/P ratio.

Remineralization Protocol (pH Cycling)

-

Treatment Groups: The demineralized enamel blocks are randomly assigned to different treatment groups, including a negative control (e.g., deionized water or artificial saliva), a positive control (e.g., a known concentration of sodium fluoride), and one or more experimental groups with this compound at various concentrations.

-

pH Cycling Regimen: A pH cycling model is employed to simulate the dynamic pH changes in the oral cavity. This typically involves alternating immersions in a demineralizing solution and a remineralizing solution (artificial saliva) over a period of several days to weeks.[10]

-

Treatment Application: The respective treatment agents (e.g., SMFP-containing slurry) are applied to the enamel blocks for a short duration (e.g., 1-2 minutes) at regular intervals (e.g., twice daily) during the pH cycling period.

Post-Treatment Analysis

-

Final Characterization: At the end of the remineralization period, the enamel blocks are thoroughly rinsed and subjected to the same characterization techniques used at baseline and after demineralization (Vickers microhardness, EDS).

-

Surface Morphology: The surface morphology of the treated enamel is examined using Scanning Electron Microscopy (SEM) to visualize the extent of remineralization and the nature of the newly formed mineral deposits.[3][4]

-

Quantitative Analysis: The percentage of remineralization is calculated based on the recovery of surface microhardness. Changes in the Ca/P ratio are also quantified.

Generalized experimental workflow for in vitro studies.

Conclusion

In vitro studies provide compelling evidence for the efficacy of this compound in promoting apatite formation and enhancing the acid resistance of dental enamel. The quantitative data consistently demonstrate its ability to facilitate remineralization, increase surface microhardness, and restore mineral content. The dual mechanisms of hydrolysis-mediated fluoride release and potential direct interaction of the monofluorophosphate ion offer a comprehensive explanation for its therapeutic effects. The standardized experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of fluoride-based therapies for the prevention of dental caries. This technical guide serves as a foundational resource for professionals in the field, enabling a deeper understanding of the science underpinning one of the most effective anticaries agents available.

References

- 1. Some factors affecting the interaction of hydroxyapatite with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. Surface remineralization potential of nano-hydroxyapatite, this compound, and amine fluoride containing dentifrices on primary and permanent enamel surfaces: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. karger.com [karger.com]

- 6. Monofluorophosphate is hydrolyzed by alkaline phosphatase and mimics the actions of NaF on skeletal tissues, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Time Dependence of Fluoride Uptake in Hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reaction characteristics of hydroxyapatite with F– and PO3F2– ions. Chemical states of fluorine in hydroxyapatite - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 9. karger.com [karger.com]

- 10. Enamel remineralization assessment after treatment with three different remineralizing agents using surface microhardness: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Theoretical Calculation of Sodium Monofluorophosphate's Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium monofluorophosphate (Na₂PO₃F) is an inorganic salt widely recognized for its application in dental care products as an effective anti-caries agent. The therapeutic efficacy of the monofluorophosphate anion (PO₃F²⁻) is intrinsically linked to its molecular structure and reactivity. Understanding this structure at a quantum mechanical level is crucial for optimizing its formulation and for the development of new therapeutic agents. Computational chemistry provides powerful tools to elucidate the geometric and electronic properties of such molecules with high precision.

This technical guide details the theoretical methodologies used to calculate the molecular structure of the monofluorophosphate anion. It presents a comparative analysis of calculated structural parameters against experimentally derived data and outlines the computational workflows involved. The focus is on ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods, which are foundational to modern computational chemistry.

Computational Methodologies

The theoretical determination of a molecule's stable three-dimensional structure involves finding the minimum energy geometry on its potential energy surface. This is achieved through a process called geometry optimization. The accuracy of this process depends on the chosen level of theory and the basis set, which mathematically describe the behavior of electrons within the molecule.

Levels of Theory

-

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that solves the Schrödinger equation for a multi-electron system by approximating that each electron moves in the average field of all other electrons. While computationally efficient, HF theory does not account for electron correlation (the instantaneous interactions between electrons), which can affect the accuracy of the results.[1][2]

-

Density Functional Theory (DFT): DFT is a popular quantum mechanical method that determines the electronic properties of a system based on its electron density.[3] It includes an approximation for the exchange-correlation energy, which implicitly accounts for electron correlation. Various "functionals" (e.g., B3LYP, PBE0) have been developed to approximate this energy, offering a balance of computational cost and accuracy that often surpasses HF.[4][5][6] For many systems, DFT methods like B3LYP provide reliable geometries with limited computational expense.[4]

Basis Sets

A basis set is a set of mathematical functions (basis functions) used to build the molecular orbitals. The size and type of the basis set dictate the flexibility the calculation has to model the electron distribution.[7]

-

Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)): These are widely used basis sets. The numbers indicate the number of basis functions used for core and valence electrons. Symbols like (d) or (d,p) denote the addition of polarization functions, which allow for non-spherical distortion of the electron cloud, improving the description of chemical bonds. The ++ indicates the addition of diffuse functions, which are important for describing the spatially extended electron distributions in anions.[4][8]

-

Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVDZ): This family of basis sets is designed to systematically converge towards the complete basis set limit. The "aug" prefix signifies the inclusion of diffuse functions, which are crucial for accurate calculations on anionic species like monofluorophosphate.[8][9]

The selection of a functional and basis set is a critical step, representing a trade-off between computational cost and the desired accuracy of the final results.[10][11] For anions, the inclusion of diffuse functions is particularly important for an accurate description of the electronic structure.[9]

Computational Workflow

The process of theoretically determining a molecular structure follows a standardized workflow. A geometry optimization calculation begins with an initial guess for the molecule's geometry and iteratively adjusts the atomic positions to minimize the total energy. A subsequent frequency calculation is essential to confirm that the optimized structure is a true energy minimum (characterized by all real vibrational frequencies) and not a saddle point (transition state).

Results: Structural Parameters

The monofluorophosphate anion (PO₃F²⁻) exhibits a tetrahedral geometry with C₃ᵥ symmetry.[12] Theoretical calculations can predict the key structural parameters—bond lengths and bond angles—which can then be compared with experimental data derived from X-ray crystallography.

A comprehensive survey of 88 independent crystal structures containing the PO₃F²⁻ anion provides benchmark experimental values for its geometry.[13] These can be compared with values obtained from ab initio calculations.

Table 1: Comparison of Calculated and Experimental Bond Lengths for PO₃F²⁻

| Bond | Calculated (HF/6-31G*) | Experimental (Average)[13][14] |

| P–O | 1.51 Å | 1.506 (± 0.013) Å |

| P–F | 1.59 Å | 1.578 (± 0.020) Å |

Table 2: Comparison of Calculated and Experimental Bond Angles for PO₃F²⁻

| Angle | Calculated (HF/6-31G*) | Experimental (Average)[13] |

| O–P–O | 114.0° | 113.7 (± 1.7)° |

| O–P–F | 104.7° | 104.8 (± 1.7)° |

The data shows excellent agreement between the theoretical predictions and the averaged experimental values, validating the utility of computational methods for describing the molecular structure. The slight discrepancies, such as the longer calculated P-F bond, are typical for the HF level of theory, which can be further refined by employing more sophisticated methods (e.g., DFT or post-HF methods) and larger basis sets.

Vibrational Analysis

Frequency calculations not only confirm the nature of the optimized geometry but also provide theoretical vibrational spectra (Infrared and Raman). These calculated frequencies correspond to specific molecular motions, such as the stretching and bending of bonds. The primary vibrational modes for the PO₃F²⁻ anion are the P-F stretch, symmetric and asymmetric P-O stretches, and various bending modes.[12] Comparing these calculated spectra with experimental IR and Raman data allows for a detailed assignment of spectral features.[15]

Conclusion